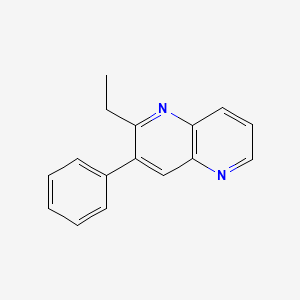![molecular formula C16H16BrNO3 B8650531 methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate](/img/structure/B8650531.png)
methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate
Vue d'ensemble
Description
Methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 4-position, and a methylamino group attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate typically involves a multi-step process. One common method includes the bromination of methyl 2-[(4-methoxyphenyl)methylamino]benzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Applications De Recherche Scientifique
Methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-bromo-2-methoxybenzoate
- Methyl 5-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2
- 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
Uniqueness
Methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H16BrNO3 |
|---|---|
Poids moléculaire |
350.21 g/mol |
Nom IUPAC |
methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate |
InChI |
InChI=1S/C16H16BrNO3/c1-20-13-6-3-11(4-7-13)10-18-15-8-5-12(17)9-14(15)16(19)21-2/h3-9,18H,10H2,1-2H3 |
Clé InChI |
IAJMDSMHWANYGB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(4-Chloro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8650449.png)

![Methyl 2-[4-(acetyloxy)phenyl]cyclopropane-1-carboxylate](/img/structure/B8650457.png)





![1-Methyl-1-[3-(1-methylethyl)phenyl]ethylamine](/img/structure/B8650515.png)





